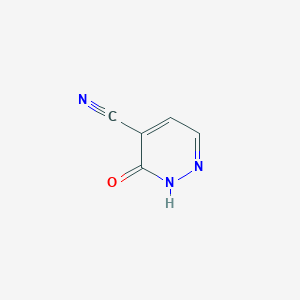

3-Oxo-2,3-dihydropyridazine-4-carbonitrile

説明

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemistry

Pyridazine and its derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural feature imparts unique physicochemical properties that make them valuable scaffolds in medicinal chemistry and materials science. The pyridazine ring is known to participate in various biological interactions, and its derivatives have been investigated for a wide range of therapeutic applications.

The presence of the two nitrogen atoms in the pyridazine ring influences its electron distribution, making it a π-deficient system. This electronic characteristic affects its reactivity and its ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity.

Significance of Carbonitrile Functionality in Pyridazine Derivatives

The carbonitrile (or cyano) group (-C≡N) is a versatile functional group in organic chemistry. When attached to a pyridazine ring, it significantly influences the molecule's electronic properties and reactivity. The carbonitrile group is a strong electron-withdrawing group, which can further modulate the reactivity of the pyridazine ring system.

In the context of medicinal chemistry, the carbonitrile group can act as a key pharmacophore, participating in interactions with biological targets. It can also serve as a synthetic handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. For instance, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, opening up a wide range of synthetic possibilities.

Research Landscape and Knowledge Gaps concerning 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

A review of the current scientific literature reveals that while there is substantial research on substituted pyridazinone derivatives, there is a noticeable lack of studies focusing specifically on this compound. Much of the existing research explores the synthesis and biological evaluation of more complex molecules that use the pyridazinone scaffold as a starting point for creating compounds with potential therapeutic applications, such as xanthine (B1682287) oxidase inhibitors and cannabinoid receptor ligands. nih.govuniss.it

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-oxo-1H-pyridazine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZLKSSMZLLSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495117 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64882-65-1 | |

| Record name | 3-Oxo-2,3-dihydropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Historical Perspective on Pyridazine (B1198779) Synthesis

The history of pyridazine synthesis dates back to the late 19th century. The first substituted pyridazine was prepared by Emil Fischer in 1886 during his investigations into indole (B1671886) synthesis, through the condensation of phenylhydrazine (B124118) and levulinic acid. nih.gov Shortly after, the parent pyridazine heterocycle was synthesized by Tauber in 1895. researchgate.net

Historically, the most fundamental and enduring method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine (B178648) or its derivatives. nih.govresearchgate.net This approach relies on the formation of a dihydropyridazine (B8628806) intermediate via double condensation, which can then be oxidized to the aromatic pyridazine. This classical pathway laid the groundwork for the development of more sophisticated and targeted syntheses of functionalized pyridazines, including the subject of this article.

Targeted Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

The synthesis of this compound and its derivatives is typically achieved through cyclocondensation reactions that strategically form the heterocyclic ring with the desired functionalities.

Multicomponent and bimolecular condensation reactions are the most prevalent methods for assembling the pyridazinone core. These reactions involve the combination of precursors that contain the necessary carbon and nitrogen atoms to form the heterocyclic ring in a single, efficient step.

A notable one-pot, three-component reaction provides a direct route to the pyridazine-4-carbonitrile (B1316004) scaffold. This method involves the reaction of an arylglyoxal, malononitrile (B47326), and hydrazine hydrate (B1144303) in an aqueous ethanol (B145695) solution at room temperature. nih.govnih.gov The reaction proceeds by the initial formation of an arylhydrazone from the arylglyoxal and hydrazine hydrate. Subsequent condensation with malononitrile leads to cyclization and the formation of the final product. nih.gov

Interestingly, this reaction typically yields 3-amino-5-arylpyridazine-4-carbonitriles rather than the 3-oxo analogue. nih.govnih.gov This outcome is likely due to the tautomeric stability of the resulting heterocyclic system. The proposed mechanism involves the formation of the 3-oxo intermediate, which then tautomerizes to the more stable 3-amino form. Despite the final product being the amino tautomer, this multicomponent reaction is a highly efficient method for constructing the core 6-aryl-dihydropyridazine-4-carbonitrile structure.

Table 1: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles via Three-Component Reaction This interactive table summarizes the outcomes of the reaction between various arylglyoxals, malononitrile, and hydrazine hydrate. nih.govnih.gov

| Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

| Phenyl | 3-Amino-5-phenylpyridazine-4-carbonitrile | 78 | 247 |

| 4-Chlorophenyl | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 86 | 290 |

| 4-Methylphenyl | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 81 | 295 |

| 4-Methoxyphenyl | 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 85 | 275 |

| 4-Bromophenyl | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 87 | 288 |

The condensation of 1,2-dicarbonyl compounds like benzil (B1666583) (1,2-diphenyl-1,2-ethanedione) with active methylene (B1212753) hydrazides is a direct and effective method for synthesizing 3-oxo-2,3-dihydropyridazine-4-carbonitriles. Specifically, the reaction between substituted benzils and cyanoacetohydrazide yields 3-oxo-5,6-diaryl-2,3-dihydropyridazine-4-carbonitriles. nih.govnih.gov

This reaction involves the initial condensation of the more reactive carbonyl group of the benzil with the hydrazide nitrogen of cyanoacetohydrazide. This is followed by an intramolecular cyclization where the active methylene group attacks the second carbonyl carbon, and subsequent dehydration leads to the formation of the pyridazinone ring. This method provides a versatile route to a variety of 5,6-diaryl substituted derivatives.

Table 2: Synthesis of 3-Oxo-5,6-diaryl-2,3-dihydropyridazine-4-carbonitriles This interactive table displays the results from the reaction of various substituted benzils with cyanoacetohydrazide. nih.gov

| Benzil Substituent (Ar) | Product | Yield (%) | Reaction Time (min) |

| Phenyl | 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) | 95 | 2 |

| 4-Chlorophenyl | 5,6-Bis(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 94 | 2.5 |

| 4-Methylphenyl | 5,6-Bis(4-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 92 | 3 |

| 4-Methoxyphenyl | 5,6-Bis(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 90 | 4 |

The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as ethyl cyanoacetate (B8463686), malononitrile, or cyanoacetamide serves as another pathway to pyridazinone derivatives. nih.govnih.gov These arylhydrazonopropanals possess a 1,4-dicarbonyl-like structure embedded within their hydrazone framework, making them suitable precursors for cyclization.

The reaction of 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal with various active methylene compounds has been shown to produce the corresponding pyridazinone derivatives. nih.gov However, the outcome of these reactions can be highly dependent on the specific reactants and reaction conditions. In some cases, competing reaction pathways can lead to the formation of other heterocyclic systems, such as arylazonicotinates or pyrido[3,2-c]cinnolines. nih.govnih.gov The formation of the desired pyridazinone occurs through the cyclization of an intermediate formed between the arylhydrazonopropanal and the active methylene compound.

Modern synthetic chemistry increasingly relies on catalysts to improve efficiency, reduce reaction times, and promote environmentally benign conditions. The synthesis of this compound has benefited from such innovations.

A significant advancement is the use of a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano-catalyst for the reaction of substituted benzils with cyanoacetohydrazide. nih.govnih.gov This solid-phase, solvent-free method is exceptionally efficient, affording the desired 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles in very high yields (90-95%) and remarkably short reaction times (2-4 minutes). nih.govnih.gov The nano-catalyst facilitates the condensation and cyclization steps, offering a highly convergent and economically efficient procedure.

Other catalytic systems have also been explored for pyridazine synthesis more broadly. These include palladium-catalyzed reactions for C-H functionalization of pre-formed pyridazinone rings and organocatalytic one-pot syntheses of highly substituted pyridazines from different starting materials. nih.govresearchgate.net While not all are directly applied to the title compound's core synthesis, they represent the direction of current research in creating functionalized pyridazine derivatives. For instance, Lewis acids have been shown to mediate inverse electron demand Diels-Alder reactions to furnish pyridazines. organic-chemistry.org

Catalytic Approaches

Nano-catalyzed Solid-Phase Synthesis (e.g., CCSO Nano Catalyst)

A highly efficient and environmentally friendly method for the synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile derivatives has been developed utilizing a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nano catalyst. rsc.orgresearchgate.net This method involves a one-pot, solvent-free condensation reaction between substituted benzil derivatives and cyanoacetylhydrazide. rsc.orgrsc.org

The key advantages of this solid-phase synthesis are the remarkably short reaction times, typically ranging from 2 to 4 minutes, and the high product yields, which are consistently between 90–95%. rsc.orgresearchgate.netrsc.org The reaction is conducted by heating the reactants at 110°C in the presence of the CCSO nano catalyst. rsc.org This catalyst is not only highly active but also recyclable and can be reused multiple times without a significant loss in its catalytic efficacy. rsc.org The process is considered economically efficient and tolerates a variety of functional groups on the benzil substrate, making it a versatile procedure for accessing a library of important pyridazine compounds. rsc.orgrsc.org

| Entry | Substituent (R) | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | H | 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile | 2 | 95 |

| 2 | 4-CH₃ | 5,6-bis(4-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 3 | 94 |

| 3 | 4-OCH₃ | 5,6-bis(4-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 3 | 92 |

| 4 | 4-Cl | 5,6-bis(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 4 | 90 |

| 5 | 4-Br | 5,6-bis(4-bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carbonitrile | 4 | 90 |

Palladium(0) Catalyzed Transformations

Palladium(0)-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures through various coupling and carbonylation reactions. nih.gov While direct Pd(0)-catalyzed synthesis of the specific this compound was not detailed in the reviewed literature, related transformations highlight the potential of this methodology. For instance, Pd(0)-catalyzed carbonylative coupling reactions have been developed for the one-pot synthesis of N-acylguanidines from aryl halides, cyanamide, and amines, demonstrating the power of this approach to form C-C and C-N bonds in a single operation. nih.gov Similarly, intramolecular Hiyama couplings catalyzed by palladium have been used to create silicon-containing heterocyclic analogs of bioactive molecules, showcasing the versatility of palladium catalysis in ring-formation reactions. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex heterocyclic structures like pyridazines in a single, efficient step. These reactions combine three or more starting materials in a one-pot process, building the final product by forming multiple bonds sequentially. researchgate.netacsgcipr.org The synthesis of pyridazinones has been achieved through three-component reactions involving active methylene species, benzil, and hydrazine. researchgate.net

Another example is the ultrasound-promoted multicomponent synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines, catalyzed by an ionic liquid ([bmim]Br/AlCl₃). researchgate.net This approach provides high yields in short reaction times. researchgate.net The Groebke–Blackburn–Bienaymé reaction represents another type of MCR used to assemble related imidazo[1,2-b]pyridazines under sustainable conditions using green solvents. researchgate.net These strategies exemplify how MCRs provide rapid and convergent access to the pyridazine core and its fused derivatives. nih.gov

Ring-Closure Reactions

Ring-closure, or cyclization, is a fundamental step in the synthesis of most heterocyclic compounds, including pyridazine derivatives. liberty.edu A common pathway involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives. researchgate.net For instance, the reaction of 3-oxo-2-(phenylhydrazono)-3-p-tolylpropanal with active methylene nitriles can lead to the formation of pyridazinones. mdpi.com

In some cases, the ring closure can occur via more complex pathways, such as 6π-electrocyclization. This was observed in the reaction of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal with ethyl cyanoacetate, which, after initial condensation, undergoes an electrocyclization to form a tricyclic pyrido[3,2-c]cinnoline system. mdpi.com The synthesis of fused pyridazine systems often relies on the cyclization of a suitably functionalized precursor, such as the reaction of a pyridazinethione derivative with chloroacetic acid to yield a pyridazino[3,4-b] rsc.orgnih.govthiazin-6(7H)-one. nih.gov

Rearrangement Reactions yielding Pyridazine Derivatives

Rearrangement reactions can offer unique pathways to pyridazine structures or their derivatives. While reactions that directly yield the pyridazine ring through rearrangement are less common, related transformations are known in pyridazine chemistry. A notable example is the photorearrangement of pyridazine to pyrazine. acs.org Additionally, a Dimroth-type rearrangement has been observed as a potential side reaction during the synthesis of related heterocyclic systems, where a pyran-imine intermediate rearranges to form a substituted nicotinate. mdpi.com In another study, treatment of phenyl(4-pyridazinyl)methanols with acid at high temperatures was found to cause an unusual rearrangement, transforming the pyridazine into a C-4 substituted pyrazole (B372694) derivative. researchgate.net

Synthesis of Key Precursors and Intermediates

The synthesis of the target pyridazine often relies on the careful construction of key precursors and intermediates that contain the necessary functionalities for subsequent cyclization.

Enaminone Derivatives as Building Blocks

Enaminones, which feature a conjugated system of an amine, a double bond, and a ketone, are highly versatile building blocks in heterocyclic synthesis. researchgate.netnih.gov Their unique reactivity allows them to act as precursors for a wide range of heterocyclic compounds, including pyridazines. researchgate.net

Cyanoacetohydrazide and its Reactivity

Cyanoacetohydrazide is a cornerstone in the synthesis of a diverse array of heterocyclic compounds, including this compound. Its utility stems from the presence of multiple reactive sites: an active methylene group, a hydrazide moiety, and a nitrile group. This trifecta of functionality allows it to participate in a variety of cyclization and condensation reactions.

The synthesis of substituted 3-Oxo-2,3-dihydropyridazine-4-carbonitriles can be efficiently achieved through a one-pot reaction involving an appropriately substituted benzil and cyanoacetylhydrazide. This reaction, which can be conducted under solvent-free conditions using a nano-catalyst, proceeds with high yields, typically between 90-95%, and is notable for its short reaction time of 2-4 minutes. The general scheme for this synthesis is depicted below:

The reactivity of cyanoacetohydrazide is not limited to this specific synthesis. It is a versatile precursor that can be employed in the construction of various five and six-membered heterocyclic rings, as well as fused ring systems. Its ability to act as both a nucleophile (at the amino and methylene groups) and an electrophile (at the carbonyl and nitrile carbons) under different reaction conditions makes it an invaluable tool in heterocyclic chemistry.

Derivatization and Functionalization Strategies

The this compound core can be readily modified to introduce a wide range of functional groups and to construct more complex molecular architectures. These derivatization strategies are crucial for tuning the physicochemical and biological properties of the parent compound.

Introduction of Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl moieties at various positions of the pyridazine ring is a common strategy to explore structure-activity relationships. For instance, a series of 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide derivatives have been synthesized through a one-pot, three-component reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine (B92270) at room temperature. tubitak.gov.tr This method offers high regioselectivity and good to excellent yields. tubitak.gov.tr

The following table summarizes the synthesis of various 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides:

| Entry | Ar | R | Product | Yield (%) |

| 1 | C6H5 | CH3 | 6-Phenyl-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 92 |

| 2 | 4-ClC6H4 | CH3 | 6-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 95 |

| 3 | 4-BrC6H4 | CH3 | 6-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 93 |

| 4 | 4-FC6H4 | CH3 | 6-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 90 |

| 5 | 4-CH3OC6H4 | CH3 | 6-(4-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide | 88 |

Data sourced from a study on the one-pot synthesis of pyridazinone derivatives. tubitak.gov.tr

Halogenation and Subsequent Transformations

Halogenation, particularly chlorination, of the this compound scaffold is a key step in enabling further functionalization through nucleophilic substitution reactions. Treatment of 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile with phosphorus oxychloride (POCl₃) effectively converts the oxo group into a chloro group, yielding 3-chloro-5,6-diphenylpyridazine-4-carbonitrile.

This chlorinated intermediate is significantly more reactive towards nucleophiles and serves as a crucial precursor for the synthesis of fused heterocyclic systems. The chlorine atom can be displaced by a variety of nucleophiles, such as hydrazines, to facilitate subsequent intramolecular cyclization reactions.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo-pyridazines, Pyrimido-pyridazines)

The functionalized pyridazine ring is an excellent platform for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolo-pyridazines: The synthesis of pyrazolo[3,4-c]pyridazines can be achieved from 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile. The initial step involves chlorination with phosphorus oxychloride to yield 3,4-diphenyl-5-cyano-6-chloro-pyridazine. Subsequent reaction with hydrazine hydrate affords a hydrazinyl derivative. This intermediate, upon treatment with ethyl cyanoacetate in refluxing dioxane, undergoes cyclization to form 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine.

Pyrimido-pyridazines: The synthesis of pyrimido[4,5-c]pyridazines can be accomplished starting from appropriately substituted pyrimidine (B1678525) precursors. For example, deprotonation of the 5-methyl group of 4-chloro-5-methyl-2-methylsulfanyl pyrimidine followed by reaction with a methyl-2-chlorobenzoate gives a ketone intermediate. Treatment of this intermediate with 1,2-dimethyl hydrazine hydrochloride leads to the formation of a pyridazine ring fused to the pyrimidine core. Further modifications, such as oxidation of the thiomethyl group and subsequent nucleophilic substitution, allow for the introduction of various functionalities.

Schiff Base Formation

The carbohydrazide (B1668358) functionality, which can be incorporated into the pyridazine scaffold, is a versatile handle for the synthesis of Schiff bases. These compounds are formed through the condensation of the hydrazide with an aldehyde or a ketone. For instance, 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides can serve as precursors for a wide range of Schiff base derivatives. tubitak.gov.tr The formation of the azomethine (-C=N-) linkage in Schiff bases introduces further structural diversity and has been shown to be important for biological activity in various heterocyclic systems.

Reaction Mechanisms and Mechanistic Investigations

The formation of the this compound ring from a substituted benzil and cyanoacetohydrazide is proposed to proceed through a series of condensation and cyclization steps. The initial step is likely the condensation of one of the carbonyl groups of the benzil with the terminal amino group of the cyanoacetohydrazide, followed by an intramolecular cyclization involving the active methylene group and the second carbonyl group of the benzil moiety. Subsequent dehydration then leads to the formation of the stable pyridazine ring.

The formation of fused pyrazolo-pyridazine systems involves a plausible mechanistic pathway. After the initial chlorination and subsequent reaction with hydrazine hydrate to form the hydrazinyl-pyridazine intermediate, the reaction with ethyl cyanoacetate is thought to proceed via an initial nucleophilic attack of the hydrazinyl group onto the ester carbonyl of ethyl cyanoacetate. This is followed by an intramolecular cyclization where the nitrogen of the cyanoacetate moiety attacks the carbon of the nitrile group on the pyridazine ring, leading to the formation of the fused pyrazole ring after tautomerization.

The synthesis of pyrimido[4,5-d]pyridazines from 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinones and hydrazines is believed to occur via a Knorr-type condensation. A plausible mechanism involves the initial formation of a hydrazone by the reaction of the hydrazine with one of the carbonyl groups of the dihydropyrimidinone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the fused pyrimido[4,5-d]pyridazine (B13097865) system. semanticscholar.org

Proposed Pathways for Pyridazine Ring Formation

The formation of the pyridazine ring in this compound and its derivatives can be achieved through several proposed synthetic routes. These pathways often involve the condensation of a hydrazine-containing compound with a 1,4-dicarbonyl or an equivalent precursor, leading to the characteristic six-membered diaza-heterocycle.

One of the most common and direct methods involves the reaction between a 1,4-dicarbonyl compound and a hydrazine derivative. researchgate.net Specifically, for the synthesis of 5,6-disubstituted derivatives of this compound, substituted benzils (a 1,2-dicarbonyl which can act as a 1,4-dicarbonyl precursor in this context) are reacted with cyanoacetylhydrazide. researchgate.netrsc.orgrsc.org This reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogen atoms nucleophilically attack the carbonyl carbons, followed by dehydration to form the stable pyridazine ring.

Another significant pathway is the inverse electron-demand Hetero-Diels-Alder (HDA) reaction. rsc.orgnih.gov In this approach, an electron-deficient azadiene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich or strained dienophile. nih.gov This cycloaddition is followed by a retro-Diels-Alder reaction, typically involving the expulsion of a small molecule like nitrogen gas, to yield the aromatic pyridazine ring. rsc.org This method offers a high degree of control over the substitution pattern of the final product.

The Japp-Klingemann reaction also provides a route to pyridazinone structures. researchgate.net This pathway involves the reaction of diazonium salts with active methylene compounds, such as β-keto esters or cyanoacetamides, to form hydrazones. These hydrazone intermediates can then be cyclized under acidic or basic conditions to afford the pyridazine ring.

Furthermore, multi-component reactions have been explored for the synthesis of pyridazine derivatives. These reactions often involve the condensation of active methylene species, a 1,2-dicarbonyl compound like benzil, and hydrazine in a single pot. researchgate.net Such approaches are valued for their efficiency and atom economy, allowing for the rapid assembly of complex pyridazine structures from simple starting materials.

Table 1: Overview of Synthetic Pathways for Pyridazine Ring Formation

| Pathway | Key Reactants | General Mechanism | Reference |

|---|---|---|---|

| Cyclocondensation | 1,4-Dicarbonyl compounds (or precursors like benzil) and hydrazine derivatives (e.g., cyanoacetylhydrazide) | Nucleophilic attack of hydrazine on carbonyls followed by dehydration | rsc.org, researchgate.net, rsc.org |

| Hetero-Diels-Alder | Electron-deficient azadienes (e.g., tetrazines) and electron-rich dienophiles | [4+2] cycloaddition followed by retro-Diels-Alder reaction | rsc.org, nih.gov |

| Japp-Klingemann | Diazonium salts and active methylene compounds | Formation of a hydrazone intermediate followed by intramolecular cyclization | researchgate.net |

| Multi-component Reaction | Active methylene species, 1,2-dicarbonyls, and hydrazine | One-pot condensation and cyclization | researchgate.net |

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a crucial role in the synthesis of this compound, significantly influencing reaction rates, yields, and selectivity. The choice of catalyst can dictate the feasibility of a particular synthetic route and can enable milder reaction conditions.

In the one-pot synthesis of 5,6-disubstituted 3-oxo-2,3-dihydropyridazine-4-carbonitriles from substituted benzils and cyanoacetylhydrazide, a solid-phase nanocatalyst has proven highly effective. rsc.orgrsc.org Specifically, Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) nanoparticles have been utilized to promote this reaction under solvent-free conditions at elevated temperatures (110 °C). rsc.orgrsc.org This catalytic system offers remarkable efficiency, with reaction times as short as 2-4 minutes and yields ranging from 90-95%. researchgate.netrsc.org The high catalytic activity is attributed to the large number of active sites on the surface of the nanoparticles. rsc.org Furthermore, the CCSO nanocatalyst is recyclable and can be reused multiple times without a significant loss of activity, enhancing the economic and environmental viability of the synthesis. rsc.org

Transition metal catalysts, particularly those based on palladium and ruthenium, are also employed in various pyridazine syntheses. liberty.edu Palladium catalysts, for example, are effective in cross-coupling reactions, which can be used to introduce substituents onto a pre-formed pyridazine ring. researchgate.net Ruthenium catalysts have been used for the in-situ cyclization of alkyne diols to diketones, which then react with hydrazine to form the pyridazine ring. liberty.edu

In addition to metal-based catalysts, organic bases can also serve as catalysts. For instance, in reactions involving diazo esters, a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) can be used to promote the formation of highly substituted pyridazines at room temperature. liberty.edu Acid and base catalysis is also fundamental in many of the classical condensation and cyclization reactions used to form the pyridazine ring, facilitating the necessary proton transfer and dehydration steps. rsc.orgnih.gov For example, glacial acetic acid can be used as a solvent and catalyst in reactions involving pyrrole (B145914) and indole dienophiles. nih.gov

Table 2: Catalysts in the Synthesis of Pyridazine Derivatives

| Catalyst | Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) | Nanoparticle | Condensation of benzil and cyanoacetylhydrazide | High yields (90-95%), short reaction times (2-4 min), solvent-free, recyclable | rsc.org, researchgate.net, rsc.org |

| Palladium (e.g., PdCl₂) | Transition Metal | Cross-coupling reactions | Formation of C-C bonds to functionalize the pyridazine ring | liberty.edu, researchgate.net |

| Ruthenium | Transition Metal | Cyclization of alkyne diols | In-situ formation of diketone intermediates | liberty.edu |

| DABCO | Lewis Base | Reaction of diazo esters and MBH carbonates | Mild reaction conditions (room temperature) | liberty.edu |

| Acetic Acid | Acid Catalyst | HDA reactions with pyrrole/indole dienophiles | Acts as both solvent and catalyst, promotes amine elimination | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyanoacetylhydrazide |

| Benzil |

| 1,2,4,5-tetrazine |

| Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO) |

| Palladium chloride |

| DABCO (1,4-diazabicyclo[2.2.2]octane) |

| Acetic acid |

| Pyrrole |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 3-Oxo-2,3-dihydropyridazine-4-carbonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a pyridazine (B1198779) derivative, distinct signals would be expected for the protons on the heterocyclic ring and the N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl group, the nitrile group, and the nitrogen atoms within the ring. Protons adjacent to these electronegative groups would appear further downfield. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of their relative positions. For this compound, one would anticipate signals corresponding to the two protons on the pyridazine ring and a broader signal for the N-H proton, which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's functional group and hybridization. Key expected signals include:

A signal at high chemical shift (downfield) for the carbonyl carbon (C=O) due to its significant deshielding.

A signal for the nitrile carbon (C≡N) , typically found in the intermediate region of the spectrum.

Signals for the sp²-hybridized carbons of the pyridazine ring. The carbon atom attached to the nitrile group (C4) and the carbons adjacent to the nitrogen atoms (C5 and C6) would have distinct chemical shifts based on their electronic environments.

The precise assignment of these signals is often confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|---|

| ¹H NMR | H5, H6 | 7.0 - 9.0 | Doublet, Doublet |

| ¹H NMR | N-H | 10.0 - 13.0 | Broad Singlet |

| ¹³C NMR | C3 (C=O) | 155 - 170 | Singlet |

| ¹³C NMR | C4 (C-CN) | 100 - 115 | Singlet |

| ¹³C NMR | C5, C6 | 120 - 150 | Singlet |

Note: This table represents predicted values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Elucidation of Complex Structures

For unambiguous structural confirmation, especially in substituted derivatives, two-dimensional (2D) NMR experiments are crucial. rsc.orgresearchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other. Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). These experiments are instrumental in piecing together the molecular structure by establishing long-range connectivity between different parts of the molecule. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3100 - 3300 |

| Aromatic/Heterocyclic | C-H stretch | 3000 - 3100 |

| Nitrile | C≡N stretch | 2220 - 2260 |

| Amide | C=O stretch (lactam) | 1650 - 1690 |

The presence of a strong absorption band for the nitrile group (C≡N) and a distinct carbonyl (C=O) stretch for the lactam ring are key diagnostic features in the IR spectrum. The N-H stretching frequency can also provide insights into hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₃N₃O), the molecular weight is 121.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 121. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for this molecule could include the loss of small, stable molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or nitrogen (N₂), leading to the formation of stable fragment ions. Analyzing these fragments helps to confirm the connectivity of the atoms within the pyridazine ring and the presence of the nitrile and carbonyl groups.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific crystal structure for the parent this compound is not widely reported in foundational literature, analysis of related pyridazinone structures reveals common features. These include the planarity of the pyridazine ring and the formation of intermolecular hydrogen bonds, often involving the amide N-H proton and the carbonyl oxygen atom. These hydrogen bonds can lead to the formation of dimers or extended chain-like structures in the crystal lattice. Such studies are critical for understanding the solid-state packing and physical properties of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized molecule.

For the compound this compound, the molecular formula is established as C₅H₃N₃O. Based on this formula, the theoretical elemental composition has been calculated. These calculated values serve as a benchmark for experimental results obtained from elemental analyzers. In typical research findings, the experimentally determined percentages for C, H, and N are expected to be in close agreement with the theoretical values, generally within a margin of ±0.4%, which confirms the successful synthesis and purity of the target compound.

The verification of the elemental composition is a critical step in the structural elucidation process, ensuring that the synthesized compound corresponds to the proposed chemical structure before further spectroscopic and structural analyses are undertaken.

Below is a data table summarizing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass | Moles in Formula | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 49.60 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 2.50 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 34.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 13.21 |

| Total | 121.104 | 100.00 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in assessing the intrinsic properties of a molecule. These methods have been applied to pyridazinone derivatives to understand their stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. For various pyridazinone derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31++G(d,p), have been performed to determine geometric and electronic characteristics. mdpi.comresearchgate.net These studies focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

Molecular Electrostatic Potential (ESP) maps are also generated to visualize the charge distribution and predict how a molecule will interact with other species. researchgate.net Regions of negative potential (typically colored red) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. These calculations help in understanding the reactive sites of pyridazinone derivatives. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Pyridazinone Derivatives

| Derivative Description | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Pyridazinone Derivative 7 | -6.21 | -1.98 | 4.23 | mdpi.comresearchgate.net |

| Pyridazinone Derivative 13 | -6.43 | -2.54 | 3.89 | mdpi.comresearchgate.net |

Note: Data is based on specific derivatives reported in the cited literature and is illustrative of the application of DFT to this class of compounds.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Quantum chemical calculations are used to explore the conformational energy landscape of pyridazinone structures. For related tetrahydropyridine (B1245486) systems, DFT has been employed to determine the preferred conformation of the heterocyclic ring and the orientation of its substituents. researchgate.net Such studies reveal that the stability is governed by a delicate balance of steric and electronic effects, with certain conformations being significantly lower in energy. researchgate.net This type of analysis is crucial for understanding how pyridazinone derivatives will orient themselves within a constrained environment like a protein's active site.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view than static docking models. For inhibitors based on pyridazinone and related scaffolds, MD simulations have been used to assess the stability of the docked pose and the persistence of key interactions. tandfonline.commdpi.com

In studies of pyrazolo[3,4-d]pyridazinone derivatives as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, MD simulations were performed to analyze the binding pattern and stability of the compounds in the active site. tandfonline.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to ensure the system reaches equilibrium and the ligand remains stably bound. Similarly, MD simulations of 3-phenoxy-pyridazine derivatives targeting phytoene (B131915) desaturase were conducted to understand the binding details at the active site. mdpi.com These simulations can reveal subtle conformational changes and the role of water molecules, providing a deeper understanding of the binding mechanism. tandfonline.com

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and analyzing the interactions. Numerous studies have employed docking to explore the potential of 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of various biological targets. These studies are fundamental in proposing a mechanism of action at the molecular level.

Derivatives have been docked against a range of protein targets, including:

Phosphodiesterase 4B (PDE4B): Docking simulations identified key interactions within the active site, noting that a methyl group on the pyridazinone moiety can exploit a small hydrophobic cavity. nih.gov

Monoamine Oxidase B (MAO-B): Studies on pyridazinone derivatives as MAO-B inhibitors used docking to understand the binding mode and rationalize the observed high selectivity and potency. mdpi.com

Bacterial Proteins: To investigate their antibacterial potential, pyridazinone derivatives were docked into the active sites of proteins from Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comresearchgate.net

Fibroblast Growth Factor Receptor 1 (FGFR1): Docking of pyrazolo-pyridazinone derivatives revealed crucial interactions necessary for their inhibitory potential against this cancer-related target. tandfonline.com

These studies consistently highlight the importance of the pyridazinone core as a scaffold for positioning functional groups to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's active site.

Table 2: Summary of Molecular Docking Studies on Pyridazinone Derivatives

| Derivative Class | Protein Target (PDB ID) | Binding Affinity / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyridazinone-indole hybrid | PDE4B (isoform) | Not specified | Gln615, Phe586, Phe618, Leu674 | nih.gov |

| Pyrazolo[3,4-d]pyridazinones | FGFR1 | Not specified | Cys488 (covalent), various | tandfonline.com |

| Benzalhydrazone-pyridazinones | MAO-B (human) | -8.07 kcal/mol (for TR16) | Tyr398, Tyr435, Cys172, Gln206 | mdpi.comnih.gov |

| Substituted Pyridazinones | S. aureus protein (1JIJ) | -6.9 to -8.5 kcal/mol | Not specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For pyridazinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been applied. tandfonline.com

These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

Steric Fields: Green contours indicate areas where bulky groups are favorable for activity, while yellow contours show where they are detrimental.

Electrostatic Fields: Blue contours highlight regions where positive charges enhance activity, and red contours indicate where negative charges are preferred.

In a study on pyrazolo[3,4-d]pyridazinone inhibitors of FGFR1, a 3D-QSAR model was developed that showed high statistical significance, providing insights for designing more potent inhibitors. tandfonline.com QSAR models have also been developed for pyridazinone derivatives targeting other activities, such as vasorelaxation and acetylcholinesterase inhibition, guiding the synthesis of new analogues with improved potency. nih.govresearchgate.net These models serve as predictive tools to estimate the activity of newly designed compounds before their synthesis. researchgate.netkfupm.edu.sa

ADME/Tox Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Predicting the ADME/Tox profile of a compound early in the drug discovery process is essential to avoid late-stage failures. In silico models are frequently used to estimate the pharmacokinetic and toxicological properties of pyridazinone derivatives. mdpi.comresearchgate.netnih.gov These predictions assess drug-likeness based on criteria such as Lipinski's Rule of Five and Veber's rules, which relate molecular properties to oral bioavailability. researchgate.net

Web-based tools and software are used to calculate a range of properties, including:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. researchgate.netfrontiersin.org

For various novel pyridazinone series, ADMET analyses have been conducted to evaluate their potential as drug candidates, ensuring they possess favorable pharmacokinetic profiles alongside their desired biological activity. mdpi.comresearchgate.net

Table 3: Representative In Silico ADME/Tox Predictions for Pyridazinone Derivatives

| Property | Predicted Outcome | Significance | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability | nih.gov |

| Human Intestinal Absorption | High | Suggests good absorption from the GI tract | mdpi.comresearchgate.net |

| BBB Permeability | Variable (often low/non-penetrant) | Determines potential for CNS effects | mdpi.comresearchgate.net |

| CYP2D6 Inhibition | Typically predicted as non-inhibitors | Low risk of drug-drug interactions via this enzyme | nih.gov |

| Ames Toxicity | Generally predicted to be non-mutagenic | Indicates low potential for carcinogenicity | mdpi.comresearchgate.net |

| hERG Inhibition | Predicted as non-inhibitors | Low risk of drug-induced cardiotoxicity | nih.gov |

Note: These are generalized predictions based on studies of various derivative series and may not apply to all compounds within this class.

Biological and Pharmacological Research Applications

Medicinal Chemistry Applications

The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to the diverse biological activities its derivatives exhibit. sarpublication.com These activities include applications in oncology, infectious diseases, inflammation, diabetes, cardiovascular conditions, and virology. sarpublication.commdpi.com The versatility of the pyridazinone ring allows for chemical modifications at various positions, enabling the synthesis of a vast library of compounds with tailored pharmacological profiles. researchgate.nettandfonline.com

Anticancer Agents

Derivatives of the pyridazinone scaffold are a significant area of research in the quest for novel anticancer therapeutics. nih.govresearchgate.net These compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes like vascular endothelial growth factor receptor (VEGFR) kinases. mdpi.com

In one study, a series of pyridazine-containing compounds were synthesized and evaluated for their cytotoxic activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds demonstrated significant inhibitory activity against VEGFR, with some showing cytotoxic effects comparable or superior to the standard drug, imatinib (B729). mdpi.com For instance, compound 5b exhibited a lower IC₅₀ value than imatinib against the HCT-116 cell line. mdpi.com Similarly, novel pyrimido-pyridazine derivatives have also been developed and tested, with compounds 2b and 2k showing notable anticancer activity against human breast cancer cell lines MDA-MB 231 and MCF-7, with results comparable to the standard drug cisplatin. sarpublication.com Other research has focused on pyridazinone-based diarylurea derivatives, which have shown significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. nih.gov

| Compound | Cancer Cell Line | Activity Metric | Result | Reference Drug | Source |

|---|---|---|---|---|---|

| Compound 5b | HCT-116 (Colon) | IC₅₀ | 30.3 µM | Imatinib (35.2 µM) | mdpi.com |

| Compound 6a | HCT-116 (Colon) | IC₅₀ | 33.7 µM | Imatinib (35.2 µM) | mdpi.com |

| Compound 2b | MDA-MB 231 (Breast) | IC₅₀ | 60 µM | Cisplatin | sarpublication.com |

| Compound 2k | MCF-7 (Breast) | IC₅₀ | 80 µM | Cisplatin | sarpublication.com |

| Compound 10l | A549/ATCC (NSCLC) | GI₅₀ | 1.66 µM | N/A | nih.gov |

| Compound 17a | SNB-75 (CNS) | GI₅₀ | 3.24 µM | N/A | nih.gov |

Antimicrobial and Antifungal Agents

The pyridazinone scaffold has been extensively utilized in the development of new antimicrobial and antifungal agents to combat drug-resistant pathogens. mdpi.comijnc.ir Researchers have synthesized and screened numerous derivatives, demonstrating a broad spectrum of activity against various bacterial and fungal strains. researchgate.netbiomedpharmajournal.org

A study on novel pyridazinone derivatives reported significant antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Compounds 7 and 13 from this series were particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Another study highlighted that chloro derivatives of new pyridazines exhibited very strong antibacterial activity against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens, with MICs lower than the standard drug chloramphenicol. scilit.com

In the realm of antifungal research, certain pyridazinone derivatives have shown promising results. ijnc.ir For example, metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one were evaluated, with the Cd(II) and Ni(II) complexes showing selective and effective activity against Candida albicans and Candida tropicalis. nih.gov Additionally, a separate investigation found that β-aroylpropionic acid, a thiosemicarbazone derivative (8 ), and an N-cyanoacetyl dihydropyridazinone derivative (17 ) displayed spectacular results against fungi such as Fusarium solani and Alternaria solani. tandfonline.com Some pyridazinone-based diarylurea derivatives have also been identified with dual anticancer and antimicrobial functions, with compound 8g showing significant antifungal activity against C. albicans (MIC = 16 μg/mL) and compound 10h exhibiting potent antibacterial activity against S. aureus (MIC = 16 μg/mL). nih.gov

| Compound | Microorganism | Activity Metric (MIC) | Result | Source |

|---|---|---|---|---|

| Compound 7 | S. aureus (MRSA) | µM | 3.74 - 8.92 | mdpi.com |

| Compound 13 | P. aeruginosa | µM | 3.74 - 8.92 | mdpi.com |

| Chloro derivatives | E. coli, P. aeruginosa | µg/mL | 0.892 - 3.744 | scilit.com |

| Compound 10h | S. aureus | µg/mL | 16 | nih.gov |

| Compound 8g | C. albicans | µg/mL | 16 | nih.gov |

| Derivative 17 | Fusarium solani | % Inhibition | High | tandfonline.com |

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have emerged as attractive candidates for the development of novel anti-inflammatory and analgesic drugs, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comnih.gov Research has focused on their potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. mdpi.comnih.gov

Several synthesized pyridazine (B1198779) and pyridazinone derivatives have demonstrated potent anti-inflammatory activity, in some cases exceeding that of the reference drug indomethacin (B1671933), while also showing a reduced risk of gastric ulceration. researchgate.netnih.gov For instance, compounds 4a and 9d were identified as potent and selective COX-2 inhibitors with significant in vivo anti-inflammatory effects. nih.gov Another study synthesized new pyridazine scaffolds where compound 6b showed superior potency against the COX-2 enzyme (IC₅₀ = 0.18 µM) compared to celecoxib (B62257) (IC₅₀ = 0.35 µM) and a better selectivity index than indomethacin. nih.gov This compound also demonstrated comparable in vivo anti-inflammatory activity to both indomethacin and celecoxib without causing ulcerative effects. nih.gov The analgesic properties of pyridazinone derivatives have also been noted, with some compounds being more potent than aspirin (B1665792) in p-benzoquinone–induced writhing tests. sarpublication.com

| Compound | Target | Activity Metric (IC₅₀) | Result | Reference Drug | Source |

|---|---|---|---|---|---|

| Compound 4a | COX-2 | Potent Inhibitor | More potent than indomethacin | Indomethacin | nih.gov |

| Compound 9d | COX-2 | Potent Inhibitor | More potent than indomethacin | Indomethacin | nih.gov |

| Compound 6b | COX-2 | µM | 0.18 | Celecoxib (0.35 µM) | nih.gov |

| Compound 4c | COX-2 | µM | 0.26 | Celecoxib (0.35 µM) | nih.gov |

Antidiabetic Activity

The pyridazine and pyridazinone structures are being explored for their potential in managing diabetes mellitus. jchemrev.comnih.gov Research in this area has led to the discovery of derivatives that can lower blood glucose levels through different mechanisms of action. nih.govresearchgate.net

One area of investigation involves the activation of glucose transporter type 4 (GLUT4) translocation. A series of pyridazine derivatives were synthesized and screened, leading to the identification of compound 26b , which demonstrated a significant blood glucose-lowering effect in a diabetic mouse model after oral administration. nih.gov This suggests that such compounds could be developed into novel therapeutic agents for diabetes. nih.gov Other studies have focused on pyridazinone-substituted benzenesulfonylurea derivatives. nih.govresearchgate.net In non-insulin-dependent diabetes mellitus (NIDDM) rat models, several of these novel compounds significantly prevented the rise in blood glucose levels, showing potent hypoglycemic activity. nih.govresearchgate.net Additionally, some pyridazine analogs have been investigated for their ability to inhibit the α-amylase enzyme, which plays a role in carbohydrate digestion and glucose absorption. researchgate.net

Antihypertensive and Cardiotonic Agents

The pyridazinone core is a feature of several compounds investigated for cardiovascular diseases, exhibiting antihypertensive, vasodilator, and positive inotropic (cardiotonic) properties. nih.govjchemrev.comnih.gov These effects are often mediated by mechanisms such as the inhibition of phosphodiesterase III (PDE III) or the modulation of intracellular calcium concentrations. nih.govnih.gov

Pimobendan is a pyridazinone derivative known for its vasodilator and positive inotropic effects, which improve cardiac output. sarpublication.com Another derivative, 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]methyl-3(2H)-pyridazinone , enhances the calcium sensitivity of cardiac muscle. sarpublication.com Research into 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives has also demonstrated their cardiotonic actions. jchemrev.com In the area of hypertension, various pyridazinone derivatives have been synthesized and evaluated. orientjchem.orgnih.govresearchgate.net For example, a series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were tested, with several compounds showing good antihypertensive activity in non-invasive tail-cuff method assessments. nih.gov Molecular docking studies have also been used to identify pyridazinone compounds that act as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in blood pressure regulation. orientjchem.org

Antiviral and Anti-HIV Activity

Pyridazine and its derivatives have been identified as a promising scaffold for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). mdpi.comnih.govnih.gov The structural versatility of the pyridazine nucleus allows for the design of molecules that can interfere with various stages of the viral life cycle. nih.govmdpi.com

In the context of anti-HIV research, a series of diarylpyridazine (DAPD) derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Many of these compounds showed excellent activity against HIV-1, with the most promising compound, 8g , inhibiting the virus at a low concentration (EC₅₀ value of 0.034 µM), which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov Other studies have also reported on the synthesis of new pyridazine derivatives as potential anti-HIV-1 agents. nih.gov Beyond HIV, pyridazine-based compounds have been screened for activity against other viruses. For instance, pharmacological screening of newly synthesized pyridazino-triazine and pyridazino-thiazine derivatives revealed activity against the Hepatitis A virus (HAV), with 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sarpublication.commdpi.comnih.govtriazine-3(4H)-thione (10) showing the highest effect. semanticscholar.orgresearchgate.net

| Compound | Virus | Activity Metric | Result | Reference Drug(s) | Source |

|---|---|---|---|---|---|

| Compound 8g | HIV-1 IIIB | EC₅₀ | 0.034 µM | Nevirapine, Delavirdine | nih.gov |

| Compound 10 | Hepatitis A (HAV) | Antiviral Effect | Highest effect in series | N/A | semanticscholar.org |

Cannabinoid Receptor (CB2R) Ligands

Derivatives of the 3-oxo-2,3-dihydropyridazine scaffold have been systematically designed and synthesized as potent and selective ligands for the Cannabinoid Receptor 2 (CB2R). nih.govuniss.it CB2R is a promising therapeutic target for various diseases due to its role in inflammatory and immune processes. nih.gov The research aimed to develop new selective cannabinoid ligands based on a pyridazinone-4-carboxamide framework. nih.gov

One of the most potent compounds from this series is 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, which demonstrated a high affinity for the human CB2R with a Ki value of 2.0 nM. nih.govuniss.it This compound also showed remarkable selectivity for CB2R over CB1R, with a selectivity ratio (KiCB1/KiCB2) greater than 2000. nih.gov Further studies on related derivatives, such as 6-(4-chloro-3-methylphenyl)-cis-N-(4-methylcyclohexyl)-3-oxo-2-pentyl-2,3-dihydropyridazine-4-carboxamide, identified compounds with even higher CB2R affinity (Ki = 1.6 nM). nih.gov These findings underscore the potential of the pyridazinone core in developing highly selective CB2R ligands. nih.gov

| Compound | Substituents | CB2R Ki (nM) | CB1R Ki (nM) | Selectivity Index (CB1/CB2) |

|---|---|---|---|---|

| 9 | R1=4-Cl, 3-Me-phenyl; R2=4-F-benzyl; R3=cis-4-Me-cyclohexyl | 2.0 ± 0.81 | >4000 | >2000 |

| 22 | R1=4-Cl, 3-Me-phenyl; R2=pentyl; R3=cis-4-Me-cyclohexyl | 1.6 | >10000 | >6250 |

| 2 | R1=3,4-di-Cl-phenyl; R2=4-F-benzyl; R3=cis-4-Me-cyclohexyl | 2.1 | >10000 | >4762 |

Aryl Hydrocarbon Receptor (AHR) Inhibition

Based on available scientific literature, there is no research detailing the investigation or application of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile or its derivatives as inhibitors of the Aryl Hydrocarbon Receptor (AHR).

Mechanistic Studies of Biological Activity

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, cyclooxygenase enzyme)

The 3-oxo-2,3-dihydropyridazine scaffold has been explored for its enzyme inhibitory potential, particularly against α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A series of ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov

Several of these compounds were found to be highly active against the α-glucosidase enzyme, with IC50 values in the micromolar range. nih.gov Notably, a derivative featuring a 4-bromo substituent demonstrated activity over 100 times more potent than the standard drug, acarbose. nih.gov Kinetic studies performed on this potent compound revealed an uncompetitive mode of inhibition against α-glucosidase. nih.gov

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 10k | 4-Bromo | 1.7 |

| 10l | 3,5-Dichloro | Second most active |

| 10h | ortho-Chloro | 14.9 |

| Acarbose (Standard) | - | 173 |

Receptor Binding and Functionality Assays

To characterize the interaction of pyridazinone derivatives with cannabinoid receptors, competitive radioligand binding assays are employed. These assays use membranes from cells expressing recombinant human CB1 or CB2 receptors (hCB1R and hCB2R) to determine the binding affinity (Ki) of the synthesized compounds. uniss.it

Beyond determining binding affinity, the functional activity of these ligands is assessed to understand whether they act as agonists, antagonists, or inverse agonists. A key method used for this is the [35S]-GTPγS binding assay. nih.gov This functional assay measures the first step in G-protein activation following receptor interaction. For the pyridazinone-4-carboxamide series, this assay demonstrated that the high-affinity CB2R ligands behave as inverse agonists. nih.govuniss.itnih.gov This means they not only block the receptor but also reduce its basal, constitutive activity. nih.gov

Investigation of Specific Molecular Targets and Pathways

To elucidate the interaction between the pyridazinone-based ligands and their molecular target, CB2R, at an atomic level, molecular modeling and docking studies have been conducted. nih.govnih.gov These computational studies help to visualize the specific binding mode of the compounds within the receptor's active site.

Docking studies revealed that the inverse agonism of these compounds is linked to their ability to block the movement of a key "toggle-switch" residue, tryptophan W6.48, within the receptor. nih.gov This interaction is believed to stabilize the inactive conformation of the CB2 receptor, preventing its activation and reducing basal signaling, which is characteristic of inverse agonists. nih.govresearchgate.net The specific pattern of hydrogen bonds and hydrophobic interactions disclosed by these studies provides a rationale for the observed high affinity and selectivity of the pyridazinone scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies

The development of potent and selective CB2R ligands from the 3-oxo-2,3-dihydropyridazine scaffold has been guided by extensive structure-activity relationship (SAR) studies. uniss.it These studies systematically modify different parts of the molecule to understand how chemical structure influences biological activity.

Key findings from SAR studies on the 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides include:

Substitution at C6: The nature of the aryl group at the C6 position is critical for affinity and selectivity. A 4-chloro-3-methylphenyl group was found to be highly favorable for potent CB2R binding. uniss.it Eliminating these substituents resulted in a drastic change, leading to derivatives with mixed CB1R and CB2R affinities. uniss.it

Substitution at N2: The substituent at the N2 position of the pyridazinone ring also significantly impacts activity. Both benzyl (B1604629) groups (e.g., 4-fluorobenzyl) and alkyl chains (e.g., n-pentyl) can lead to high-affinity ligands. uniss.itnih.gov

Amide group at C4: The carboxamide moiety at the C4 position is a crucial interaction point. The nature of the substituent on the amide nitrogen plays a role in modulating affinity. A cis-4-methylcyclohexyl group was identified as a key feature in some of the most potent derivatives. nih.gov

These SAR studies have been instrumental in optimizing the pyridazinone scaffold, leading from initial compounds to derivatives with nanomolar affinity and high selectivity for the CB2 receptor. uniss.it

| Position | Modification | Effect on CB2R Affinity/Selectivity |

|---|---|---|

| C6-Aryl Ring | Addition of 4-Cl, 3-Me substituents | High affinity and selectivity for CB2R |

| C6-Aryl Ring | Elimination of substituents | Drastic decrease in selectivity; mixed CB1/CB2 affinity |

| N2 Position | Substitution with 4-fluorobenzyl or n-pentyl | Maintains high CB2R affinity |

| C4-Carboxamide | Presence of cis-4-methylcyclohexyl group | Contributes to high potency in lead compounds |

Development of Novel Therapeutic Candidates and Lead Compounds

The versatile scaffold of this compound has served as a valuable starting point for the development of novel therapeutic candidates and lead compounds targeting a range of biological entities. Through strategic molecular modifications, researchers have successfully synthesized derivatives with significant pharmacological activities, including potent and selective cannabinoid receptor 2 (CB2R) ligands, xanthine (B1682287) oxidase (XO) inhibitors, and dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2).

Cannabinoid Receptor 2 (CB2R) Ligands

In the quest for selective CB2R ligands, which hold therapeutic potential for various diseases, a series of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides were designed and synthesized. nih.gov Structure-activity relationship (SAR) studies identified a lead compound with high affinity and selectivity for CB2R. nih.gov This compound, a carboxamide derivative of the core structure, demonstrated nanomolar affinity for the CB2 receptor, highlighting the potential of this chemical class for developing therapeutics that target the endocannabinoid system. nih.gov

Key findings from this research identified 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide as a particularly potent and selective CB2R inverse agonist. nih.gov The in-vitro assays confirmed its high binding affinity and functional activity at the CB2 receptor. nih.gov

Table 1: Bioactivity of Lead CB2R Ligand

| Compound Name | Target | Kᵢ (nM) | Selectivity (Kᵢ CB1/CB2) | Activity |

| 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | CB2R | 2.0 ± 0.81 nih.gov | >2000 nih.gov | Inverse Agonist nih.gov |

Xanthine Oxidase (XO) Inhibitors

Derivatives of this compound have also been explored as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. A series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives were synthesized and evaluated for their in vitro XO inhibitory activity. bohrium.comnih.gov

Most of the synthesized hydrazide derivatives exhibited micromolar potency. nih.gov One of the most promising compounds from this series demonstrated significant inhibitory potential against xanthine oxidase. bohrium.com Further kinetic analysis was performed on the most promising compound to determine its mode of inhibition. nih.gov

Table 2: Bioactivity of Lead Xanthine Oxidase Inhibitors

| Compound Series | Lead Compound Example | Target | IC₅₀ (µM) |

| 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives | Compound 14 | Xanthine Oxidase bohrium.com | 1.03 bohrium.com |

Anticancer Agents Targeting EGFR and CDK-2

The this compound scaffold has also been utilized in the synthesis of potential anticancer agents. Specifically, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonitrile (B189264) was used as a precursor to synthesize a pyrazolo[3,4-c]pyridazine derivative. mdpi.com This resulting compound, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, was evaluated for its ability to inhibit EGFR and CDK-2/cyclin A2, two important targets in cancer therapy. mdpi.com

The pyrazolo-pyridazine derivative displayed moderate inhibitory activity against both EGFR and CDK-2. mdpi.com This dual inhibitory action suggests that this class of compounds could be developed into valuable anticancer therapeutics. mdpi.com

Table 3: Bioactivity of a Lead EGFR and CDK-2 Inhibitor

| Compound Name | Target | IC₅₀ (µM) |

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | EGFR | 0.391 mdpi.com |

| CDK-2/cyclin A2 | 0.55 mdpi.com |

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to exploring the full potential of 3-oxo-2,3-dihydropyridazine-4-carbonitrile and its derivatives. Traditional synthetic methods are continually being supplanted by innovative techniques that offer improved yields, shorter reaction times, and greater substrate scope. rsc.org One such advancement is the use of a Co-doped CeO₂-CaO-SrO (CCSO) nano-catalyst in a solid-phase synthesis, which has been shown to be a highly efficient, one-pot, solvent-free method for producing substituted pyridazines. researchgate.net This approach is not only economically efficient but also allows for rapid access to a diverse range of pyridazine (B1198779) compounds. researchgate.net

Furthermore, flow chemistry presents a promising frontier for the synthesis of pyridazinone-containing scaffolds like pyrazoles. mdpi.com This technology offers enhanced control over reaction parameters, improved safety, and better scalability compared to conventional batch methods. mdpi.com The application of flow chemistry to the synthesis of this compound could streamline its production and facilitate the generation of derivative libraries for further study.

Development of Greener Synthesis Methodologies

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign synthetic methods. For pyridazinone derivatives, several greener alternatives to conventional synthesis have been explored, significantly reducing the environmental impact.

Ultrasound-assisted synthesis has emerged as a powerful tool, offering an efficient and general method for the preparation of N-substituted-pyridazinones. cjcatal.comuea.ac.uk This technique substantially decreases reaction times while providing high yields under mild conditions. cjcatal.com The use of ultrasound irradiation is considered more environmentally friendly and cost-effective. consensus.app

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of various heterocyclic compounds, including pyridazinone derivatives. rsc.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times, often to just a few minutes, and can be performed in the absence of traditional solvents, further enhancing its green credentials. rsc.orgnih.gov

These greener methodologies not only offer environmental benefits but also often lead to improved reaction efficiencies and yields, making them attractive options for the sustainable production of this compound and its analogs.

| Synthesis Method | Key Advantages | Reference(s) |

| Nano-catalyzed Solid Phase | High efficiency, solvent-free, rapid reaction | researchgate.net |

| Flow Chemistry | Enhanced control, improved safety, scalability | mdpi.com |

| Ultrasound-assisted | Reduced reaction time, high yields, mild conditions | cjcatal.comuea.ac.ukconsensus.app |

| Microwave-assisted | Very short reaction times, often solvent-free | rsc.orgresearchgate.netnih.gov |

Advanced Pharmacological Screening and In Vivo Studies

The pyridazinone core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.gov Future research will focus on extensive pharmacological screening of this compound and its derivatives to identify novel therapeutic applications.

The diverse biological targets of pyridazinone derivatives suggest a wide range of potential screening assays. For instance, various derivatives have shown activity as:

Anti-inflammatory agents , through the inhibition of phosphodiesterase type 4 (PDE4). mdpi.comselleckchem.com

Anticancer agents , with some compounds showing anti-proliferative effects against human colon carcinoma cells. nih.govscilit.com

Antiviral agents , with activity demonstrated against the Hepatitis A virus (HAV). austinpublishinggroup.com

Inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B). mdpi.comnih.gov

Proteasome inhibitors , with potential applications in treating parasitic infections like Chagas disease. researchgate.netmdpi.com

Modulators of receptors such as cannabinoid and adrenoceptors. mdpi.comresearchgate.net

Given this precedent, future in vivo studies will be crucial to validate the therapeutic potential of promising candidates identified through in vitro screening. These studies will aim to establish the efficacy, safety, and pharmacokinetic profiles of novel derivatives of this compound.

Combinatorial Chemistry and High-Throughput Screening Approaches